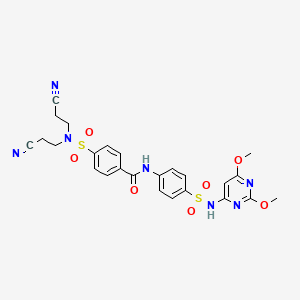
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H25N7O7S2 and its molecular weight is 599.64. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Related Compounds
Research on compounds with sulfamoyl and benzamide groups, similar to the molecule , typically involves the synthesis and characterization of novel chemical entities with potential for various applications. For instance, aromatic sulfonamide inhibitors have been synthesized and assayed as inhibitors of carbonic anhydrase isoenzymes, showing nanomolar half-maximal inhibitory concentration (IC50) values across different isoenzymes, highlighting their potential in therapeutic targeting and biochemical research (Supuran, Maresca, Gregáň, & Remko, 2013). Similarly, polyimides synthesized from various diamine monomers and aromatic tetracarboxylic dianhydrides demonstrate significant thermal stability and solubility in organic solvents, pointing to their use in high-performance materials (Imai, Maldar, & Kakimoto, 1984).
Applications in Material Science
The research into polyamides and polyimides, closely related to the core structure of the compound , reveals applications in creating materials with desirable thermal, mechanical, and optical properties. For example, new organosoluble polyimides based on flexible diamine show excellent solubility and thermal stability, making them suitable for use in advanced materials applications (Liaw, Liaw, & Yu, 2001). Another study synthesizing aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine shows these materials' potential for creating amorphous, highly soluble, and thermally stable films, highlighting their application in electronics and coatings (Yang & Lin, 1994).
Novel Applications in Nanofiltration and Antimicrobial Activity
Innovative applications of sulfonated and aromatic compounds extend into the development of novel nanofiltration membranes and antimicrobial agents. For instance, sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed for dye solution treatment, showcasing the environmental applications of such compounds (Liu et al., 2012). Additionally, synthesized pyrimidine-triazole derivatives exhibit antimicrobial activity against selected bacterial and fungal strains, demonstrating the potential of these compounds in addressing microbial resistance (Majithiya & Bheshdadia, 2022).
Eigenschaften
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O7S2/c1-38-23-17-22(29-25(30-23)39-2)31-40(34,35)20-11-7-19(8-12-20)28-24(33)18-5-9-21(10-6-18)41(36,37)32(15-3-13-26)16-4-14-27/h5-12,17H,3-4,15-16H2,1-2H3,(H,28,33)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNLNMXBXZVZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)
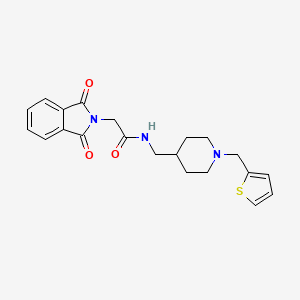
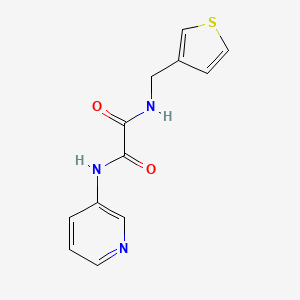
![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2604685.png)
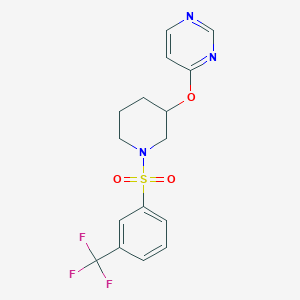
![N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2604687.png)
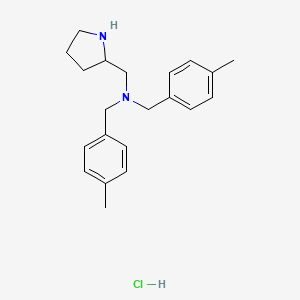
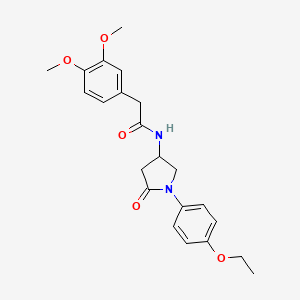
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2604692.png)
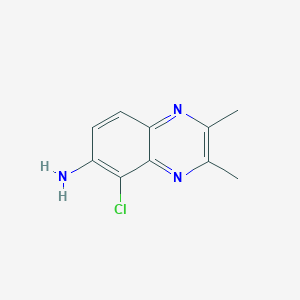
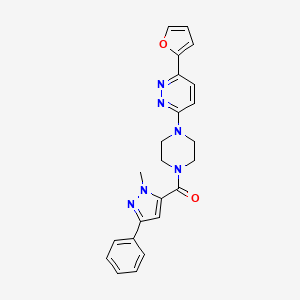
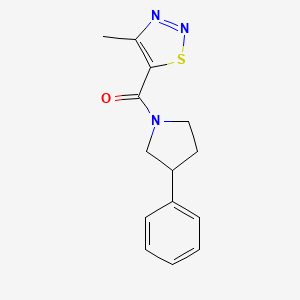
![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)